molecular formula C18H40N2 B3207372 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- CAS No. 10411-57-1

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl-

Cat. No. B3207372
Key on ui cas rn: 10411-57-1
M. Wt: 284.5 g/mol
InChI Key: DNJDQMRARVPSHZ-UHFFFAOYSA-N
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Patent
US08658829B2

Procedure details

A three-necked round-bottomed flask (3 L) equipped with a Friedrich's condenser and an overhead mechanical stirrer is placed in a cooling bath. The flask is charged with dimethylformamide (DMF, 500 mL), potassium carbonate (2.1 mol), and potassium iodide (0.1 mol). The mixture is allowed to stir until the potassium iodide was dissolved (giving a faint yellow tint) and the potassium carbonate was fairly homogenized. Ethylenediamine (0.5 mol) is then added to the reaction mixture. 1-Chlorobutane (2.2 mol) is added drop-wise to the resulting reaction mixture from a pressure-equalizing addition funnel under efficient mechanical stirring. During the addition of the alkyl halide, the exothermic reaction which may occur is controlled by cooling the round-bottomed flask bath with the cooling bath so as to maintain the reaction temperature below room temperature (e.g., using a chiller temperature ˜5° C.). After all the alkyl halide has been added and any exotherm subsides, the cooling bath is replaced by a heating mantle or oil bath. The reaction mixture is then heated (˜50° C. reaction temperature; ˜70-80° C. bath temperature) under efficient stirring. After heating overnight, the reaction set-up is modified for vacuum distillation and unreacted alkyl halide and a majority of the DMF (about 400-450 mL) is removed. The resulting residual mixture in the reaction flask is partitioned between water and ethyl acetate in a separatory funnel to separate the polyalkylated product from the inorganic salts. The aqueous fraction is extracted three times with ethyl acetate and the combined ethyl acetate solutions are sequentially washed with water and brine solution. The ethyl acetate extract is dried over sodium sulfate, filtered and concentrated using a rotary evaporator. The resulting oily residue can be distilled under reduced pressure to isolate a purified fraction of tetrabutylethylenediamine.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[CH2:6][CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:1][N:4]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
2.2 mol
Type
reactant
Smiles
ClCCCC
Step Three
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was fairly homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the resulting reaction mixture
ADDITION
Type
ADDITION
Details
from a pressure-equalizing addition funnel under efficient mechanical stirring
CUSTOM
Type
CUSTOM
Details
the exothermic reaction which
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the round-bottomed flask bath with the cooling bath so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below room temperature (e.g.
CUSTOM
Type
CUSTOM
Details
a chiller temperature ˜5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
CUSTOM
Type
CUSTOM
Details
(˜50° C. reaction temperature; ˜70-80° C. bath temperature) under efficient stirring
TEMPERATURE
Type
TEMPERATURE
Details
After heating overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the reaction set-up is modified for vacuum distillation and unreacted alkyl halide
CUSTOM
Type
CUSTOM
Details
a majority of the DMF (about 400-450 mL) is removed
CUSTOM
Type
CUSTOM
Details
The resulting residual mixture in the reaction flask is partitioned between water and ethyl acetate in a separatory funnel
CUSTOM
Type
CUSTOM
Details
to separate the polyalkylated product from the inorganic salts
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction is extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined ethyl acetate solutions are sequentially washed with water and brine solution
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting oily residue can be distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(CCN(CCCC)CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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